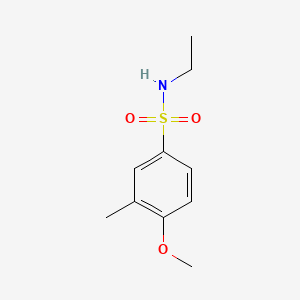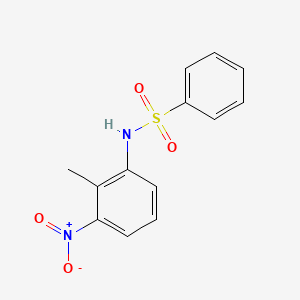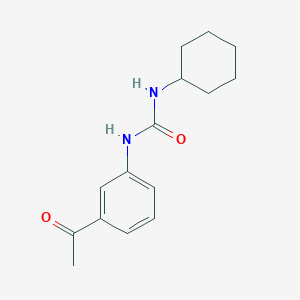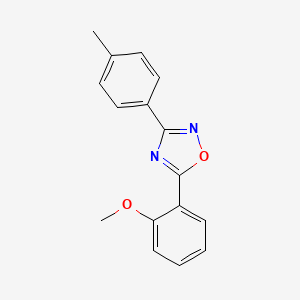![molecular formula C12H9NO3 B5747407 2-[(E)-2-nitroethenyl]-5-phenylfuran](/img/structure/B5747407.png)
2-[(E)-2-nitroethenyl]-5-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-nitroethenyl]-5-phenylfuran is an organic compound characterized by a furan ring substituted with a nitroethenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-nitroethenyl]-5-phenylfuran typically involves the reaction of 5-phenylfuran with nitroethene under specific conditions. One common method is the use of a base-catalyzed condensation reaction, where the furan derivative reacts with nitroethene in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-nitroethenyl]-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-[(E)-2-nitroethenyl]-5-phenylfuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-nitroethenyl]-5-phenylfuran involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenyl group allows for interactions with aromatic systems in biological targets, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-nitroethenyl]-5-bromophenol: Similar structure with a bromine substituent instead of a phenyl group.
2-[(E)-2-nitroethenyl]-5-methylfuran: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
2-[(E)-2-nitroethenyl]-5-phenylfuran is unique due to the presence of both a nitroethenyl group and a phenyl group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-5-phenylfuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-13(15)9-8-11-6-7-12(16-11)10-4-2-1-3-5-10/h1-9H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSISRLNAAAEQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromo-3-methylphenoxy)acetyl]morpholine](/img/structure/B5747332.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)

![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)
![(E)-N-[3-(ACETYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5747368.png)
![methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5747376.png)

![7-methyl-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B5747396.png)
![5-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5747401.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-methylbenzamide](/img/structure/B5747420.png)

